Cas no 1260798-74-0 (1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid)

1260798-74-0 structure
상품 이름:1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
-
- 인치: 1S/C11H10ClFO2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
- InChIKey: OFNTZIMZZGYOSB-UHFFFAOYSA-N
- 미소: C1(C2=CC(Cl)=CC=C2F)(C(O)=O)CCC1
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1710139-10.0g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 10g |
$4176.0 | 2023-06-04 | |
Enamine | EN300-1710139-2.5g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 2.5g |
$1903.0 | 2023-11-13 | |
Chemenu | CM471249-500mg |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95%+ | 500mg |
$*** | 2023-03-29 | |
Enamine | EN300-1710139-0.5g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 0.5g |
$758.0 | 2023-11-13 | |
1PlusChem | 1P01DZ2Y-250mg |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 250mg |
$657.00 | 2024-07-09 | |
1PlusChem | 1P01DZ2Y-2.5g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 2.5g |
$2414.00 | 2024-07-09 | |
Enamine | EN300-1710139-1g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 1g |
$971.0 | 2023-11-13 | |
A2B Chem LLC | AX30810-2.5g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
Aaron | AR01DZBA-500mg |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 500mg |
$1068.00 | 2023-12-16 | |
Aaron | AR01DZBA-10g |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid |
1260798-74-0 | 95% | 10g |
$5767.00 | 2023-12-16 |
1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid 관련 문헌
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
1260798-74-0 (1-(5-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid) 관련 제품
- 2649060-18-2(methyl 4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate)
- 2227863-23-0(rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine)
- 1506577-82-7(1-(5-bromo-2-fluoro-4-hydroxyphenyl)butan-1-one)
- 2229240-33-7(4-2-(aminomethyl)cyclopropyl-2-fluorophenol)
- 1286722-45-9(2-(3,4-dimethoxyphenyl)-1-{4-(1H-pyrazol-1-yl)methylpiperidin-1-yl}ethan-1-one)
- 1999618-45-9(1-fluoro-3-(3-fluoropiperidin-1-yl)propan-2-ol)
- 1247181-80-1(2-Amino-3-methoxy-2-phenylpropanoic acid)
- 1569043-20-4(2-(5-Acetamido-2-methylphenoxy)propanoic acid)
- 903335-59-1(8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2680838-98-4(2-N-(propan-2-yl)acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량
